molecular formula C8H9N5 B8600175 4-Ethyl-6-(1,2,4-triazol-1-yl)pyrimidine

4-Ethyl-6-(1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B8600175
M. Wt: 175.19 g/mol
InChI Key: WWEVJHLLJKXGSN-UHFFFAOYSA-N
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Description

4-Ethyl-6-(1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with an ethyl group at position 4 and a 1,2,4-triazole moiety at position 6.

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

4-ethyl-6-(1,2,4-triazol-1-yl)pyrimidine

InChI

InChI=1S/C8H9N5/c1-2-7-3-8(11-5-10-7)13-6-9-4-12-13/h3-6H,2H2,1H3

InChI Key

WWEVJHLLJKXGSN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)N2C=NC=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, biological activities, and synthesis highlights:

Compound Name/Class Substituents (Position) Biological Activity Synthesis Notes Reference
4-Ethyl-6-(1,2,4-triazol-1-yl)pyrimidine Ethyl (C4), 1,2,4-triazole (C6) Not explicitly reported Likely requires regioselective methods N/A
6-Aryl-4-(1,2,4-triazol-1-yl)pyrimidines (4a-j) Aryl (C6), 1,2,4-triazole (C4) Anticonvulsant, anticancer Multi-step synthesis with aryl coupling
VN-CHO () Triazole (C4), fluorophenyl Antifungal (inferred from analogs) Regioselective oxidation at pyrimidine C4
TPBD () 4-(1,2,4-triazol-1-yl)aniline Structural (crystal engineering) Formed via thermal condensation
Ethyl 4-(1,3-diphenylpyrazol-4-yl)-6-methyl-2-thioxopyrimidine () Thioxo (C2), pyrazole (C4) Unreported Commercial availability via multi-step synthesis
Key Observations:
  • Substituent Position : The placement of the triazole group (C4 vs. C6) significantly impacts biological activity. For instance, 4a-j analogs with triazole at C4 and aryl at C6 exhibit anticonvulsant and anticancer effects , whereas VN-CHO’s triazole at C4 contributes to antifungal activity . The target compound’s triazole at C6 may alter target binding or metabolic stability.
  • Conversely, aryl groups may offer π-π stacking interactions with biological targets.
  • Thioxo vs. Triazole : The thioxo group in ’s compound introduces hydrogen-bonding capabilities absent in the triazole-containing target compound, which may influence solubility and receptor interactions .

Pharmacological Profiles

  • Anticonvulsant Activity: Compounds 4a-j (triazole at C4) showed efficacy in rodent seizure models, with ED50 values < 30 mg/kg .
  • Anticancer Activity: Derivatives like 4a and 4d inhibited Non-Small Cell Lung Cancer and Renal Cancer cell lines (IC50: 10–50 μM) . The target compound’s lack of aryl groups could diminish DNA intercalation but improve pharmacokinetics.

Physicochemical Properties

  • Crystallinity: TPBD () forms monoclinic crystals (space group P21/c) due to hydrogen-bonding interactions involving the triazole moiety . The target compound’s ethyl group may disrupt such packing, affecting solubility or stability.
  • Thermal Stability : Aryl-substituted analogs (4a-j) exhibit higher melting points (>200°C) compared to alkyl-substituted derivatives, suggesting the target compound may have lower thermal stability .

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